(S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C15H18BrNO4 |
|---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
(1S)-5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
InChI Key |
GDUDMLZUNWWKNZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCC2=C1C=CC(=C2)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with Boc
- The amino group is protected by reaction with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine.
- The reaction is typically conducted in anhydrous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures (0°C to room temperature) to minimize side reactions.
- This step stabilizes the amino functionality, preventing unwanted side reactions in subsequent steps and allowing selective deprotection later.
Installation of the Bromine Substituent
- Bromination at the 5-position of the indene ring is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions.
- Regioselectivity is ensured by the directing effects of substituents and reaction conditions (temperature, solvent).
- The brominated intermediate is crucial for further cross-coupling or substitution reactions.
Formation of the 2,3-Dihydro-1H-indene-1-carboxylic Acid Core
- The indene core can be constructed or functionalized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions introducing the carboxylic acid moiety.
- Alternatively, ester intermediates may be hydrolyzed to yield the free carboxylic acid.
- Stereochemical induction to obtain the (S)-enantiomer is often accomplished by using chiral auxiliaries, chiral catalysts, or enzymatic resolution methods such as hydrolase-mediated kinetic resolution.
Stereochemical Control
- The (S)-configuration is typically introduced or preserved through chiral pool synthesis or asymmetric synthesis strategies.
- Enzymatic resolution or chiral chromatography may be employed to separate enantiomers if racemic mixtures are formed.
- Maintaining stereochemical integrity is critical for biological activity and downstream applications.
Purification and Characterization
- The final compound is purified by column chromatography or recrystallization.
- Purity and stereochemical configuration are confirmed by NMR spectroscopy, chiral HPLC, and mass spectrometry.
- Typical yields vary depending on the synthetic route but generally range from moderate to high (30–70%).
| Step No. | Process | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Amino group protection | BocCl, triethylamine, DCM, 0°C to RT | Boc-protected amino intermediate |
| 2 | Bromination | NBS or Br2, controlled temperature | 5-Bromo substitution on indene ring |
| 3 | Carboxylic acid installation | Friedel-Crafts acylation or Pd-catalyzed coupling; ester hydrolysis | Formation of carboxylic acid functionality |
| 4 | Stereochemical control | Chiral auxiliaries, enzymatic resolution | (S)-enantiomer of target compound |
| 5 | Purification and characterization | Column chromatography, recrystallization | High purity, stereochemically pure compound |
- The Boc protection step is highly efficient, with typical yields above 85%, and is crucial for preventing side reactions during bromination and carboxylation steps.
- Bromination using NBS in solvents like carbon tetrachloride or dichloromethane at 0–25°C provides regioselective substitution with minimal over-bromination.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) enable functionalization of the brominated intermediate, facilitating the introduction of diverse substituents if needed.
- Enzymatic kinetic resolution using hydrolases has been reported to achieve enantiomeric excesses above 95% for similar Boc-protected amino acid derivatives.
- Acidic deprotection of the Boc group is typically performed with trifluoroacetic acid (TFA) in dichloromethane at room temperature, allowing selective removal without affecting other sensitive groups.
- Industrial synthesis increasingly employs continuous flow microreactor systems for Boc protection and bromination steps to improve reaction control, safety, and scalability.
- Flow chemistry allows precise temperature and reaction time control, enhancing yield and purity while reducing waste.
- These methods are advantageous for producing multi-gram to kilogram quantities required in pharmaceutical development.
The preparation of (S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a sophisticated process involving strategic protection of the amino group, regioselective bromination, installation of the carboxylic acid moiety, and careful stereochemical control to obtain the (S)-enantiomer. Advances in catalytic methods, enzymatic resolution, and continuous flow technology have enhanced the efficiency and scalability of its synthesis. This compound's versatile functional groups and stereochemistry make it a valuable building block in medicinal chemistry and synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
(S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules, emphasizing differences in substituents, synthetic routes, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Variations
- Bromine vs. Fluorine Substituents : The target compound’s 5-bromo group (vs. 4-fluoro in ) may enhance electrophilic reactivity in cross-coupling reactions, while fluorine could improve metabolic stability in drug candidates.
- Carboxylic Acid vs. Sulfonamide : The carboxylic acid in the target compound contrasts with the sulfonamide in LY186641 . Sulfonamides often exhibit enhanced bioavailability but may induce toxicity (e.g., methemoglobinemia in LY186641).
- Boc Protection : Unlike the unprotected amine in , the Boc group in the target compound stabilizes the amine during synthesis, as seen in intermediates for DDR1 inhibitors .
Synthetic Utility
- The target compound’s Boc group aligns with methods in , where Boc-protected amines are used in indole-functionalized pyrrole syntheses.
- Ethyl ester hydrolysis (as in ) could convert derivatives like into carboxylic acids, mirroring the target compound’s functional group.
Biological Relevance
- LY186641’s sulfonamide moiety conferred antineoplastic activity but caused dose-limiting methemoglobinemia , whereas the target compound’s carboxylic acid may reduce such risks.
- Compound 1 in demonstrates how thiol and indole groups on a dihydroindene scaffold enable enzyme inhibition, suggesting the target compound’s bromine and acid could be tailored for similar applications.
Biological Activity
(S)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated indene core with a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its biological interactions. The molecular formula is , and it exhibits a molecular weight of approximately 364.21 g/mol.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of indene derivatives followed by the introduction of the Boc-protected amino group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Characterization Data
| Technique | Observations |
|---|---|
| NMR (1H) | Signals corresponding to aromatic protons at δ 6.75 - 6.85 ppm; broad signal for carboxyl proton at δ 10.30 ppm. |
| Mass Spectrometry | m/z = 426.2490 [M+H]+ confirmed via high-resolution analysis. |
| IR Spectroscopy | Characteristic peaks for carboxylic acid and amine functional groups observed. |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has shown promising results regarding the anticancer properties of this compound. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
-
Anticancer Research :
- Objective : Assess the cytotoxic effects on HeLa cells.
- Methodology : MTT assay was used to measure cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 50 µM, indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
